molecular formula C10H19NO2 B13003581 Methyl 3-amino-3-cyclohexylpropanoate

Methyl 3-amino-3-cyclohexylpropanoate

Cat. No.: B13003581
M. Wt: 185.26 g/mol
InChI Key: QPIJOUZKOGIOFE-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyclohexylpropanoate: is a chemical compound with the molecular formula C10H19NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclohexyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-3-cyclohexylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-cyclohexylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Chemistry: Methyl 3-amino-3-cyclohexylpropanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of cyclohexyl-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features may enhance the bioavailability and efficacy of therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl group may enhance the compound’s hydrophobic interactions, improving its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • Methyl 3-amino-3-cyclohexylpropanoate hydrochloride
  • This compound ®-isomer

Comparison: this compound is unique due to its specific arrangement of functional groups. Compared to its hydrochloride salt, the free base form may exhibit different solubility and reactivity profiles. The ®-isomer of this compound may have distinct stereochemical properties, influencing its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 3-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C10H19NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3

InChI Key

QPIJOUZKOGIOFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCCC1)N

Origin of Product

United States

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